molecular formula C24H19FN2O4 B2935496 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 690640-89-2

3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B2935496
CAS No.: 690640-89-2
M. Wt: 418.424
InChI Key: KUHSVNZVBQMMPC-UHFFFAOYSA-N
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Description

This compound is a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1 . It is an intermediate used in the preparation of 4-benzyl-2H-phthalazin-1-ones that functions as PARP-1 and PARP-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves evaporation of solvent under vacuum. The residue is then purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR (DMSO-d6) and 13C-NMR (CDCl3) can provide information about the hydrogen and carbon atoms in the molecule respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 215–216 °C and a UV λ max (DCM/EtOH = 3:2) nm (log ε) 240.4 (9.22). The compound also has a molecular weight of 578 as determined by FABMS .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study involved the synthesis of novel derivatives with a structure partially resembling the compound , focusing on their pharmacological evaluation. These derivatives showed significant antidepressant and antianxiety activities in animal models, highlighting the potential of such compounds in neuropsychiatric disorder treatment (J. Kumar et al., 2017).

Chemical Synthesis Techniques

  • Research on piperazine-2,5-diones via Dieckmann cyclization explores synthetic methodologies that might be applicable to the synthesis of complex compounds like 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione. This technique underlines the importance of specific cyclization reactions in creating bioactive molecules (Claude Larrivée Aboussafy & D. Clive, 2012).

Luminescent Properties and Photo-Induced Electron Transfer

  • A study on the luminescent properties and photo-induced electron transfer of naphthalimide compounds with piperazine substituent indicates the utility of such structures in developing pH-sensitive fluorescent probes. This has implications for biochemical sensing and imaging applications (Jiaan Gan et al., 2003).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones were synthesized and demonstrated significant herbicidal activity. This suggests potential agricultural applications for compounds with similar structures, indicating a route for the development of new herbicides (Bin Li et al., 2005).

Biological Activity of Piperazine-Containing Compounds

  • Research into the synthesis and biological activity of novel compounds containing furan, thiophene, and piperazine structures revealed significant fungicidal, herbicidal, and inhibitory activities against certain enzymes. This highlights the broad spectrum of bioactivities that structurally complex molecules can exhibit, suggesting similar potential for the compound of interest in agrochemical and pharmaceutical fields (Baolei Wang et al., 2015).

Mechanism of Action

This compound acts as an inhibitor of both PARP-1 and PARP-2 . These enzymes are involved in DNA repair and other DNA-related functions, making this compound a potential candidate for cancer therapy .

Future Directions

This compound is currently undergoing clinical development for the treatment of BRCA1- and BRCA2-defective cancers . Its use in solid dispersion compositions with copovidone for increasing the bioavailability and/or stability is also being explored .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-14-19(20-21(28)17-4-2-3-5-18(17)22(29)23(20)31-14)24(30)27-12-10-26(11-13-27)16-8-6-15(25)7-9-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSVNZVBQMMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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